diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid: is a compound with the empirical formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a bicyclic compound featuring a benzoyl group and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for diendo-3-Benzoyl-bicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoyl compounds.
Scientific Research Applications
Chemistry: diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures .
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure .
Industry: Used in the development of new materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism by which diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins .
Comparison with Similar Compounds
- diexo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid
- diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
- Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Uniqueness: diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a valuable compound for studying structure-activity relationships and for use in synthetic chemistry .
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRGOXDLLVXREZ-XQHKEYJVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@H]2C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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